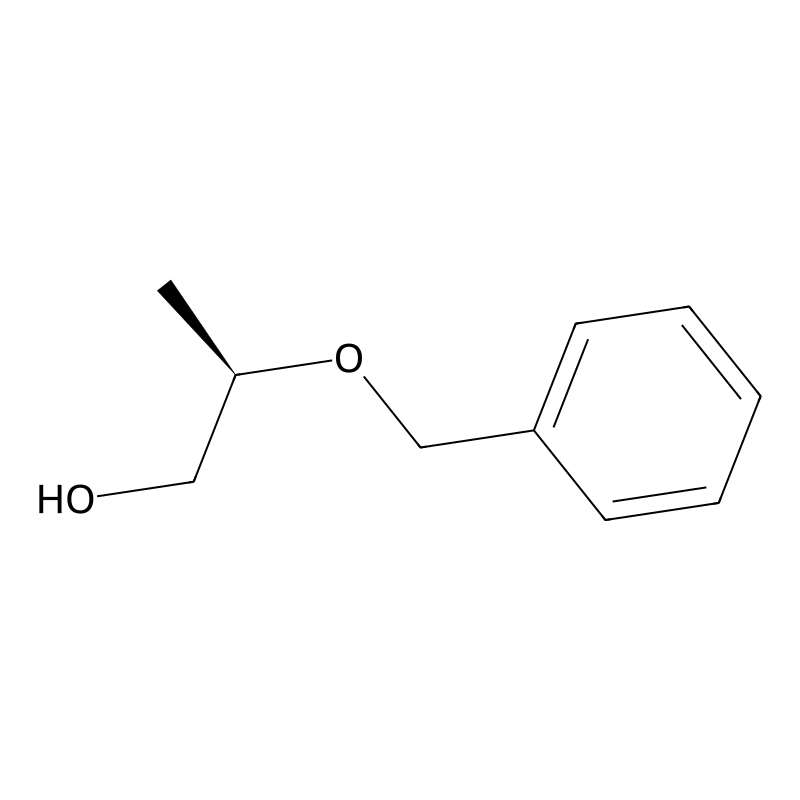

1-Propanol, 2-(phenylmethoxy)-, (2R)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Radiolytic Oxidation of Propan-1-ol

Scientific Field: Physical Chemistry

Summary of the Application: Propan-1-ol can undergo radiolytic oxidation, a process where radiation is used to oxidize the compound. This process is studied in the field of physical chemistry .

Methods of Application: The radiolytic oxidation of propan-1-ol involves the use of radiation to initiate the oxidation process .

Results or Outcomes: The main products of the radiolytic oxidation of propan-1-ol have been identified as hydrogen, propionaldehyde, hydrogen peroxide, propionic acid, formaldehyde, and ethane . The yield of hydrogen is lower and that of propionaldehyde three to four times higher than in deaerated propanol .

Complete Oxidation of Propan-1-ol

Scientific Field: Organic Chemistry

Summary of the Application: Propan-1-ol can be completely oxidized to form propanoic acid. This reaction is commonly studied in the field of organic chemistry .

Methods of Application: The complete oxidation of propan-1-ol is achieved by using an excess quantity of an oxidizing agent (such as sodium dichromate (VI) acidified with sulfuric acid) and heating the reaction mixture under reflux for some time .

Results or Outcomes: The end product of this reaction is propanoic acid . The presence of a carboxylic acid group can be confirmed by adding sodium carbonate solution and looking for effervescence . If the primary alcohol has been fully oxidized, there should be no aldehyde present .

1-Propanol, 2-(phenylmethoxy)-, (2R)- is an organic compound characterized by a propanol backbone with a phenylmethoxy group attached to the second carbon atom. This compound features a chiral center, which contributes to its unique stereochemistry and potential biological activity. The phenylmethoxy group, also known as a benzyloxy group, is significant in organic synthesis as it often serves as a protecting group for alcohols. The molecular formula of this compound is C₁₀H₁₄O₂, and it has a molecular weight of approximately 166.22 g/mol .

- Esterification: Reacting with carboxylic acids to form esters.

- Dehydration: Under acidic conditions, it can lose water to form alkenes.

- Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

- Nucleophilic substitutions: The phenylmethoxy group can participate in nucleophilic substitution reactions, making it versatile in organic synthesis .

The biological activity of 1-Propanol, 2-(phenylmethoxy)-, (2R)- is of interest due to its potential applications in pharmaceuticals. Compounds with similar structures have shown various activities such as:

- Antiviral properties: Some derivatives have been explored as potential antiviral agents, particularly in the context of HIV research.

- Neuroprotective effects: Certain analogs may exhibit neuroprotective activities, making them candidates for treating neurodegenerative diseases.

- Antimicrobial activity: Similar compounds have demonstrated efficacy against various bacterial strains .

Several methods exist for synthesizing 1-Propanol, 2-(phenylmethoxy)-, (2R)-:

- Starting from (R)-propylene oxide: This method involves the reaction of (R)-propylene oxide with phenol in the presence of a base to yield the desired product.

- Using benzyloxy derivatives: Another approach involves the conversion of benzyloxy derivatives through nucleophilic substitution reactions.

- Chiral pool synthesis: Utilizing chiral building blocks can also facilitate the synthesis of this compound while maintaining stereochemistry .

1-Propanol, 2-(phenylmethoxy)-, (2R)- has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

- Cosmetics: Its properties make it suitable for use in cosmetic formulations.

- Flavoring and Fragrance: The compound can be used in synthetic flavors and fragrances due to its pleasant aromatic characteristics .

Studies focusing on the interactions of 1-Propanol, 2-(phenylmethoxy)-, (2R)- with biological targets are crucial for understanding its therapeutic potential. These studies typically involve:

- Binding affinity assessments to determine how well the compound interacts with specific receptors or enzymes.

- In vitro assays to evaluate its efficacy against various pathogens or disease models.

- Molecular docking studies that predict how the compound may fit into biological targets at a molecular level .

Several compounds share structural similarities with 1-Propanol, 2-(phenylmethoxy)-, (2R)-. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-Amino-3-(benzyloxy)propan-1-ol | C₁₀H₁₅NO₂ | Enantiomeric counterpart with different biological activity |

| 2-Amino-3-methoxypropan-1-ol | C₈H₁₉NO₂ | Lacks the benzyloxy group; different reactivity profile |

| 2-Amino-3-(phenoxy)propan-1-ol | C₉H₁₃NO₂ | Contains a phenoxy instead of benzyloxy; alters solubility and binding properties |

The presence of the phenylmethoxy group in 1-Propanol, 2-(phenylmethoxy)-, (2R)- enhances its lipophilicity and potential interactions compared to other similar compounds. This characteristic makes it particularly interesting for medicinal chemistry applications .

The compound is formally designated as (R)-2-(benzyloxy)propan-1-ol or (2R)-1-(benzyloxy)-2-propanol, with the IUPAC name 1-Propanol, 2-(phenylmethoxy)-, (2R)-. Key identifiers include:

- Molecular Formula: C₁₀H₁₄O₂

- Molecular Weight: 166.22 g/mol

- CAS Number: 89401-28-5 (PubChem CID 177050)

- SMILES: OCC@@HC

- InChIKey: BWCRDMRLKBPUTD-SECBINFHSA-N

Synonyms include (R)-2-Phenylmethoxypropan-1-ol and (2R)-2-(benzyloxy)-1-propanol, reflecting its stereochemistry and functional group arrangement.

Structural Characteristics and Stereochemistry

The molecule comprises a propanol backbone with:

- A benzyloxy group (-OCH₂C₆H₅) attached to the second carbon.

- A hydroxyl group (-OH) at the first carbon.

- A chiral center at the second carbon, configured as R (Cahn-Ingold-Prelog priority order: -OH > -OCH₂C₆H₅ > -CH₂CH₃ > -H).

The stereochemistry is critical, as the (R)-configuration influences reactivity and applications in asymmetric synthesis. For comparison, the (S)-enantiomer exhibits mirror-image properties but distinct optical activity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₂ | |

| Molecular Weight | 166.22 g/mol | |

| Optical Rotation | Not explicitly reported |

Historical Context of Chiral Benzyloxy Propanol Derivatives

Chiral benzyloxy propanol derivatives emerged as key intermediates in asymmetric synthesis during the late 20th century. Early work focused on developing chiral auxiliaries to control stereochemistry in reactions like Diels-Alder and cyclopropanation. For example:

- 7-Hydroxyindan-1-one derivatives were modified with chiral diols to form acetals, enabling stereoinduction in alkylation and cycloaddition reactions.

- Vanadyl methoxide complexes with chiral ligands (e.g., salicylidene-t-leucinate) utilized benzyloxy propanol analogs in asymmetric 1,2-oxytrifluoromethylation.

These advancements underscore the role of stereochemical control in synthesizing complex molecules, a principle later applied to (2R)-2-(benzyloxy)propan-1-ol.

Synthesis Pathways

General Approach

The synthesis typically involves alkylation of propanol derivatives with benzylating agents. A representative method includes:

- Benzyl Chloride Reaction: Propanol derivatives react with benzyl chloride under basic conditions (e.g., KOH) to form the benzyloxy group.

- Chiral Resolution: Optical isomers are resolved via enzymatic resolution or chiral chromatography.

Example Protocol

For 3-Benzyloxy-1-propanol (a structural analog):

While direct synthesis of (2R)-2-(benzyloxy)propan-1-ol is less documented, analogous methods suggest feasibility via chiral starting materials or catalytic asymmetric synthesis.

Applications in Organic Synthesis

Chiral Auxiliary and Ligand Development

The compound serves as a chiral auxiliary to induce stereoselectivity in reactions such as:

- Diels-Alder Reactions: Chiral acetals derived from benzyloxy propanol analogs achieve diastereomeric ratios exceeding 9:1.

- Radical Trapping: Vanadyl complexes with chiral ligands utilize benzyloxy propanol derivatives in asymmetric 1,2-oxytrifluoromethylation, yielding enantiomerically enriched products.

Intermediate in Pharmaceutical Synthesis

The benzyloxy group is often retained or removed during synthesis of:

- Anticancer Agents: Through esterification or etherification reactions.

- Enzyme Inhibitors: By introducing functional groups at the hydroxyl site.

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 263.8°C (760 mmHg) | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Flash Point | 108.2°C | |

| Optical Activity | [α]²⁰/D +14.5° (S-form) | (S-enantiomer) |

The (R)-enantiomer’s optical rotation is not explicitly reported but is anticipated to mirror the (S)-form with opposite sign.

The thermodynamic properties of 1-Propanol, 2-(phenylmethoxy)-, (2R)- have been characterized through both experimental determinations and computational predictions. The compound exhibits a predicted boiling point of 263.8 ± 15.0°C at standard atmospheric pressure (760 mmHg) [1] [2]. This relatively high boiling point is consistent with the molecular structure, which contains both hydrogen bonding capabilities through the primary alcohol group and significant molecular weight from the benzyl ether substituent.

Melting point data for this specific enantiomer are not readily available in the literature, though related benzyloxy-propanol derivatives typically exhibit melting points in the range of 25-40°C [3] [4]. The density of the compound has been reported as 1.042 g/cm³ at 20°C [5] [2], indicating a liquid state at room temperature with moderate molecular packing efficiency.

Flash point measurements indicate a value of 108.2°C [5] [2], classifying this compound as a combustible liquid requiring appropriate safety precautions during handling and storage. The refractive index is estimated to be approximately 1.52 at 20°C [2], which is typical for aromatic ether compounds.

| Thermodynamic Property | Value | Conditions | Method |

|---|---|---|---|

| Boiling Point | 263.8 ± 15.0°C | 760 mmHg | Predicted |

| Melting Point | Not determined | - | - |

| Density | 1.042 g/cm³ | 20°C | Experimental |

| Flash Point | 108.2°C | Standard conditions | Experimental |

| Refractive Index | ~1.52 | 20°C/D | Estimated |

Solubility Profile and Partition Coefficients

The solubility characteristics of 1-Propanol, 2-(phenylmethoxy)-, (2R)- reflect its amphiphilic nature, containing both hydrophilic (alcohol) and lipophilic (benzyl ether) structural elements. The compound demonstrates limited water solubility due to the significant contribution of the aromatic benzyl group to its overall hydrophobic character [6] [7].

Partition coefficient analysis reveals a predicted LogP value of 1.58 [6] [2], indicating moderate lipophilicity. This value suggests favorable partitioning into organic phases compared to aqueous environments, which is consistent with the presence of the phenylmethoxy substituent. The relatively modest LogP value, however, indicates that the primary alcohol functionality provides sufficient polarity to maintain some degree of water compatibility.

Solvent compatibility studies demonstrate that the compound exhibits enhanced solubility in organic solvents including chloroform, dichloromethane, and ethyl acetate [7] [4]. This solubility profile is typical for benzyl ether derivatives and facilitates purification and analytical procedures using standard organic extraction techniques.

The optical activity of this chiral compound has been measured as [α]20/D = -14° (c = 1 in chloroform) [7], confirming the (2R)-configuration and providing a characteristic physical property for identification and purity assessment.

| Solubility Parameter | Value | Solvent System | Temperature |

|---|---|---|---|

| LogP (octanol/water) | 1.58 | Standard conditions | 25°C |

| Water Solubility | Limited | Aqueous medium | 25°C |

| Organic Solvent Solubility | High | CHCl₃, CH₂Cl₂, EtOAc | 25°C |

| Optical Activity | -14° | c = 1 in CHCl₃ | 20°C |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Fingerprints

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides definitive structural identification of 1-Propanol, 2-(phenylmethoxy)-, (2R)- through characteristic chemical shift patterns and coupling relationships. The aromatic proton signals appear in the diagnostic region between 7.2-7.4 ppm, exhibiting the expected multipicity for a monosubstituted benzene ring [8] [9].

The benzyl methylene protons (OCH₂Ph) resonate as a singlet at approximately 4.5-4.7 ppm [9], representing the characteristic chemical shift for protons α to both an aromatic ring and an ether oxygen. The secondary carbon proton (CH) appears as a multiplet in the 3.8-4.1 ppm region, reflecting its chemical environment adjacent to both the ether oxygen and the chiral center.

Primary alcohol protons (CH₂OH) exhibit chemical shifts between 3.6-3.8 ppm with characteristic doublet of doublets multiplicity due to coupling with both the adjacent CH proton and the hydroxyl group [8]. The methyl group protons appear as a doublet at 1.1-1.3 ppm, confirming the propanol backbone structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) analysis reveals distinct resonances for each carbon environment, with aromatic carbons appearing between 128-138 ppm, ether carbons in the 65-75 ppm region, and aliphatic carbons at 15-25 ppm [10].

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H | 7.2-7.4 | m | 5H |

| OCH₂Ph | 4.5-4.7 | s | 2H |

| CH (secondary) | 3.8-4.1 | m | 1H |

| CH₂OH | 3.6-3.8 | dd | 2H |

| CH₃ | 1.1-1.3 | d | 3H |

| OH | 2.5-3.5 | br s | 1H |

Infrared (IR) Absorption Signatures

Infrared spectroscopy of 1-Propanol, 2-(phenylmethoxy)-, (2R)- reveals characteristic absorption bands corresponding to its functional groups and structural features. The hydroxyl stretch appears as a broad, strong absorption between 3200-3600 cm⁻¹ [11] [12], indicating hydrogen bonding interactions typical of primary alcohols.

Carbon-hydrogen stretching vibrations are observed in two distinct regions: aliphatic C-H stretches at 2850-2960 cm⁻¹ with medium to strong intensity, and aromatic C-H stretches at 3000-3100 cm⁻¹ with moderate intensity [11] [12]. These absorptions confirm the presence of both saturated alkyl and aromatic components.

Carbon-oxygen stretching frequencies provide critical structural information, with the alcohol C-O stretch appearing at 1050-1150 cm⁻¹ and ether C-O stretches in the 1000-1300 cm⁻¹ region [11] [12]. The aromatic C=C skeletal vibrations are observed between 1450-1600 cm⁻¹ with medium intensity.

Aromatic out-of-plane bending vibrations appear in the 690-900 cm⁻¹ fingerprint region [12], providing information about the substitution pattern of the benzene ring. The specific pattern confirms monosubstitution of the aromatic system.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H stretch | 3200-3600 | Strong, broad | Primary alcohol |

| Aromatic C-H | 3000-3100 | Medium | Benzene ring |

| Aliphatic C-H | 2850-2960 | Medium-strong | Alkyl groups |

| Aromatic C=C | 1450-1600 | Medium | Ring stretching |

| C-O stretch (alcohol) | 1050-1150 | Strong | Primary alcohol |

| C-O stretch (ether) | 1000-1300 | Strong | Benzyl ether |

| Aromatic C-H out-of-plane | 690-900 | Strong | Ring substitution |

UV-Vis Spectral Analysis

Ultraviolet-visible spectroscopy of 1-Propanol, 2-(phenylmethoxy)-, (2R)- primarily reflects the electronic transitions associated with the benzyl ether chromophore. The compound exhibits maximum absorption around 258-265 nm [13], corresponding to π→π* electronic transitions within the aromatic system [14] [15].

The primary absorption band results from the conjugated π-electron system of the benzene ring, which serves as the principal chromophore in this molecule [14] [16]. Additional weaker absorptions may be observed at longer wavelengths (280-300 nm) due to n→π* transitions involving the oxygen lone pairs of the ether linkage [17].

The molar absorptivity values are moderate, consistent with the limited conjugation present in the molecule. The benzyl ether moiety provides the primary UV-absorbing functionality, while the propanol chain contributes minimal absorption in the UV-visible region [18] [19].

Solvent effects on the UV spectrum are generally modest due to the non-polar nature of the chromophore, though polar protic solvents may cause slight shifts due to hydrogen bonding interactions with the alcohol group [20].

| Electronic Transition | λmax (nm) | Intensity | Assignment |

|---|---|---|---|

| π→π* (aromatic) | 258-265 | Medium | Primary absorption |

| π→π* (extended) | 250-270 | Medium | Conjugated system |

| n→π* (oxygen) | 280-300 | Weak | Lone pair transitions |